molecular formula C10H15N B12940128 (S)-4-(sec-Butyl)aniline

(S)-4-(sec-Butyl)aniline

Cat. No.: B12940128
M. Wt: 149.23 g/mol
InChI Key: NVVVQTNTLIAISI-QMMMGPOBSA-N
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Description

(S)-4-(sec-Butyl)aniline is an organic compound characterized by the presence of a secondary butyl group attached to the fourth position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(sec-Butyl)aniline typically involves the alkylation of aniline with sec-butyl halides under basic conditions. One common method is the reaction of aniline with sec-butyl bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production. Catalysts and advanced purification techniques are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(sec-Butyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

(S)-4-(sec-Butyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(sec-Butyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)aniline: Similar structure but with a tertiary butyl group.

    4-(sec-Butyl)phenol: Similar structure but with a hydroxyl group instead of an amine.

    4-(sec-Butyl)benzoic acid: Similar structure but with a carboxyl group.

Uniqueness

(S)-4-(sec-Butyl)aniline is unique due to its specific configuration and the presence of a secondary butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-[(2S)-butan-2-yl]aniline

InChI

InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

NVVVQTNTLIAISI-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H](C)C1=CC=C(C=C1)N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N

Origin of Product

United States

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